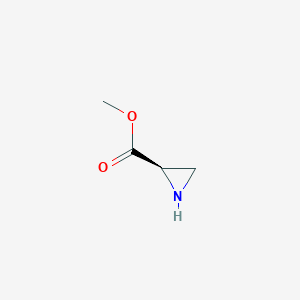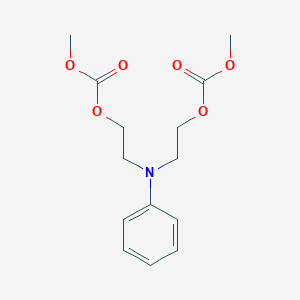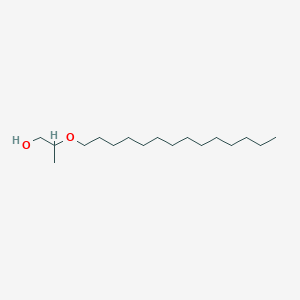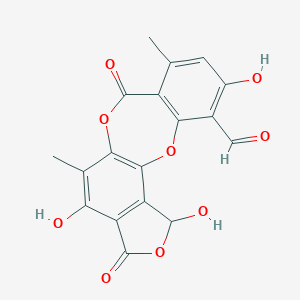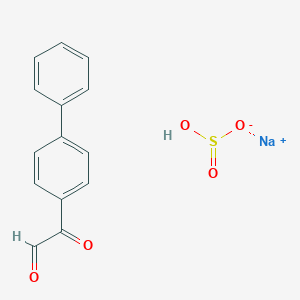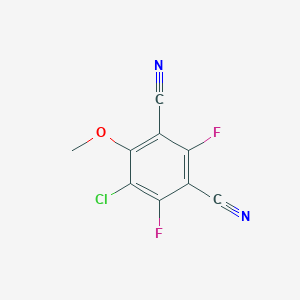
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile, also known as CDC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CDC is a versatile compound that has been used in the synthesis of several pharmaceuticals and agrochemicals.
Mécanisme D'action
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action is not yet fully understood. However, studies have shown that 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile inhibits the activity of several enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to have several biochemical and physiological effects. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinases. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several advantages for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is relatively easy to synthesize and has a high yield. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also stable under normal laboratory conditions, making it easy to handle. However, 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has some limitations for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is toxic and requires special handling procedures. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also relatively expensive compared to other chemicals used in lab experiments.
Orientations Futures
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several potential applications in various fields, including medicine and agriculture. Future research should focus on developing new synthesis methods for 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile that are more efficient and cost-effective. Future research should also focus on understanding 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action in more detail to develop new drugs that target tyrosine kinases and other enzymes involved in cell signaling pathways. Additionally, future research should focus on developing new applications of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile in the field of agriculture, such as developing new herbicides and insecticides.
Méthodes De Synthèse
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile can be synthesized using several methods, including the reaction of 2,4-difluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with potassium cyanide. Another method involves the reaction of 2,4-difluoro-5-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with potassium cyanide. The yield of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile using these methods is around 70%.
Applications De Recherche Scientifique
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been extensively used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been used as a key intermediate in the synthesis of several anti-cancer drugs, such as sorafenib and regorafenib. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been used in the synthesis of several agrochemicals, such as herbicides and insecticides.
Propriétés
Numéro CAS |
104581-68-2 |
|---|---|
Nom du produit |
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
Formule moléculaire |
C9H3ClF2N2O |
Poids moléculaire |
228.58 g/mol |
Nom IUPAC |
5-chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3ClF2N2O/c1-15-9-5(3-14)7(11)4(2-13)8(12)6(9)10/h1H3 |
Clé InChI |
AHYJSBQITOYZDT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
Synonymes |
5-Chloro-2,4-difluoro-6-methoxyisophthalonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



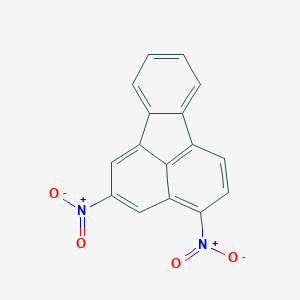
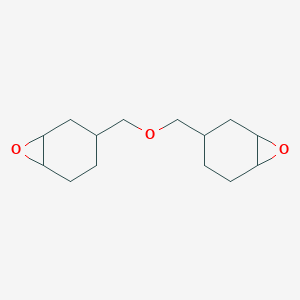




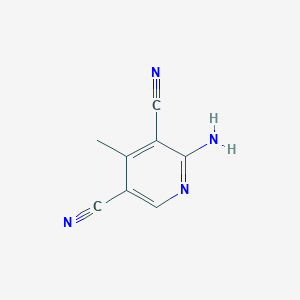

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
